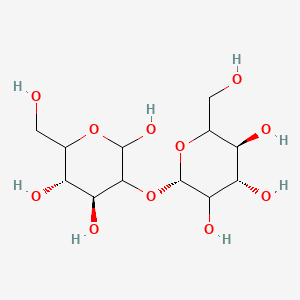

2-O-beta-D-Mannopyranosyl-D-mannose

Description

BenchChem offers high-quality 2-O-beta-D-Mannopyranosyl-D-mannose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-beta-D-Mannopyranosyl-D-mannose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S,5S)-6-(hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-KHDAGABXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H]([C@@H](C([C@@H](O1)OC2[C@H]([C@@H](C(OC2O)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857953 |

Source

|

| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50728-38-6 |

Source

|

| Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Function and Therapeutic Potential of β-1,2-Mannobiose

Topic: Biological Function of β-1,2-Mannobiose Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-1,2-mannobiose (Man-β-1,2-Man) is a specific disaccharide motif predominantly identified in the cell wall phosphomannans and phospholipomannans of pathogenic yeast, specifically Candida albicans, and certain parasites like Leishmania. Unlike its β-1,4-linked isomer (derived from plant hemicelluloses like coffee mannan), which serves primarily as a prebiotic, β-1,2-mannobiose functions as a potent virulence factor and immunological epitope .

This guide details the structural identity, immunomodulatory mechanisms (specifically Galectin-3 interaction), enzymatic/chemical synthesis strategies, and experimental protocols for validating its biological activity in vaccine development and diagnostic assays.

Part 1: Structural & Chemical Identity

Structural Distinction

It is critical to distinguish between the two biologically relevant mannobiose isomers. Confusion between these two leads to failed experimental designs in immunomodulation studies.

| Feature | β-1,2-Mannobiose | β-1,4-Mannobiose |

| Primary Source | Candida albicans (Phospholipomannan), Leishmania | Plant Mannans (Coffee bean, Locust bean gum, Konjac) |

| Linkage Type | ||

| Biological Role | Pathogen-Associated Molecular Pattern (PAMP), Adhesin, Vaccine Epitope | Prebiotic, TLR4 Agonist (Gut Health) |

| Receptor Target | Galectin-3 , IgM/IgG (Protective Antibodies) | TLR4/MD-2 Complex, Mannose Receptor |

Biosynthesis in Pathogens

In C. albicans, β-1,2-mannobiose is synthesized by specific β-1,2-mannosyltransferases (Bmt enzymes). It caps the

Part 2: Immunological Mechanisms[1]

The therapeutic value of β-1,2-mannobiose lies in its interaction with the innate immune system, particularly through Galectin-3 and specific antibody responses.

The Galectin-3 Axis

Galectin-3 (Gal-3) is a unique chimera-type lectin that recognizes internal N-acetyllactosamine and β-1,2-linked oligomannosides.[1]

-

Mechanism: Gal-3 binds to β-1,2-mannosides on the Candida surface. Unlike typical opsonization, this binding can induce direct fungicidal activity (fungal cell death) or modulate cytokine release (TNF-

) from macrophages. -

Signaling: The interaction promotes a "galectin lattice" formation on the host cell surface, clustering receptors and altering downstream signaling thresholds.[1][2]

Vaccine Epitope Potential

β-1,2-mannobiose represents the minimal epitope required for generating protective antibodies against disseminated candidiasis.

-

Protective Immunity: Monoclonal antibodies (e.g., mAb B6.1) specific to β-1,2-mannosides have shown protection in murine models.[3][4]

-

Conjugate Vaccines: Because the disaccharide alone is a hapten (poorly immunogenic), it must be conjugated to a carrier protein (e.g., Fba peptide or BSA) to elicit T-cell dependent immunity.

Visualization of Signaling Pathways

Caption: Figure 1. Dual immunological pathways of β-1,2-mannobiose via Galectin-3 interaction and B-cell receptor engagement.

Part 3: Synthesis & Production Protocols

Obtaining pure β-1,2-mannobiose is a bottleneck. It cannot be produced by simple hydrolysis of plant gums. Two primary methods exist: Enzymatic Synthesis (preferred for yield) and Chemical Synthesis (preferred for derivative creation).

Protocol A: Enzymatic Synthesis (Phosphorylase Method)

This method utilizes

Reagents:

-

Enzyme: Recombinant

-1,2-oligomannan phosphorylase (10 mg/mL). -

Acceptor: D-Mannose (20 mM).

-

Donor:

-D-Mannose-1-Phosphate (Man-1-P) (80 mM). -

Buffer: 100 mM Sodium Acetate, pH 5.0.

Workflow:

-

Reaction Mix: Combine enzyme, acceptor, and donor in the buffer.

-

Incubation: Incubate at 37°C for 6–12 hours.

-

Monitoring: Check progress via TLC (Solvent: n-Butanol/Ethanol/Water 10:8:7).

-

Purification:

-

Validation: ESI-MS (Expected m/z: 342.3 for [M+Na]+) and NMR (distinct anomeric proton shift).

Protocol B: Chemical Synthesis (Crich β-Mannosylation)

The formation of the 1,2-cis-β-glycosidic bond is chemically difficult.[7] The Crich protocol is the gold standard.

Key Steps:

-

Donor Activation: Activate 4,6-O-benzylidene-protected mannosyl sulfoxide with Triflic Anhydride (

) and DTBMP at -78°C. -

Coupling: Add the mannose acceptor. The

-triflate intermediate ensures -

Deprotection: Standard hydrogenolysis to yield free disaccharide.

Synthesis Workflow Diagram

Caption: Figure 2. Comparative workflow for enzymatic vs. chemical synthesis of β-1,2-mannobiose.

Part 4: Experimental Protocols for Activity

Galectin-3 Binding Assay (Solid-Phase ELISA)

Purpose: To quantify the affinity of Galectin-3 for β-1,2-mannobiose compared to other ligands.

Materials:

-

Recombinant Human Galectin-3 (rGal-3).[1]

-

Biotinylated Polyacrylamide-linked β-1,2-mannobiose (BP-Man2) or Neoglycoprotein (Man2-BSA).

-

Streptavidin-HRP.[8]

-

TMB Substrate.

Step-by-Step Protocol:

-

Coating: Coat 96-well microtiter plates with Man2-BSA (10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash 3x with PBS-Tween (0.05%). Block with 3% BSA in PBS for 1 hr at RT.

-

Binding: Add serial dilutions of rGal-3 (0.1 µg/mL to 10 µg/mL) in blocking buffer. Incubate for 2 hrs at RT.

-

Control: Pre-incubate rGal-3 with soluble β-1,2-mannobiose (inhibitor) to prove specificity.

-

-

Detection: Add anti-Galectin-3 antibody (if rGal-3 is not tagged) or use tagged rGal-3. Follow with HRP-conjugate.[8]

-

Readout: Add TMB substrate, stop with

, and read OD at 450 nm. -

Analysis: Plot OD vs. Concentration. Calculate

or

Immunogenicity Assessment (Vaccine Candidate)

Purpose: To test if a β-1,2-mannobiose conjugate elicits protective antibodies.[4]

-

Conjugation: Link β-1,2-mannobiose to Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid using a squarate linker.

-

Immunization: Inject BALB/c mice (n=5) subcutaneously with Conjugate + Adjuvant (e.g., Alum) on Day 0, 14, and 28.

-

Serum Collection: Bleed mice on Day 35.

-

Titer Check: Perform ELISA using plates coated with Man2-BSA (different carrier to avoid carrier effect). Detect with Anti-Mouse IgM/IgG-HRP.

References

-

Jouault, T., et al. (1995). β-1,2-linked oligomannosides from Candida albicans bind to a 32-kilodalton macrophage membrane protein homologous to the mammalian lectin galectin-3. Infection and Immunity.[9][10] Link

-

Kohatsu, L., et al. (2006). Galectin-3 induces death of Candida species expressing specific beta-1,2-linked mannans. Journal of Immunology. Link

-

Bundle, D. R., et al. (2008).[10] Synthetic glycopeptide vaccines combining β-mannan and peptide epitopes induce protection against candidiasis.[4][9] PNAS. Link

-

Liu, Y., et al. (2021). β-1,2-Oligomannan phosphorylase-mediated synthesis of potential oligosaccharide vaccine candidates.[3] Carbohydrate Polymers/UEA Repository. Link

-

Crich, D., & Sun, S. (1998). Direct Synthesis of β-Mannans. A Hexameric β-(1→2)-Mannopyranan. Journal of the American Chemical Society. Link

-

Trinel, P. A., et al. (1999). Mapping of beta-1,2-linked oligomannosidic epitopes among glycoconjugates of Candida species.[11][12] Infection and Immunity.[9][10] Link

Sources

- 1. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galectin-3: Integrator of Signaling via Hexosamine Flux [mdpi.com]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. jcggdb.jp [jcggdb.jp]

- 6. Production, purification and quality control of galectin-3 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Galectin-3 Decreases 4-1BBL Bioactivity by Crosslinking Soluble and Membrane Expressed 4-1BB [frontiersin.org]

- 9. Frontiers | The Elusive Anti-Candida Vaccine: Lessons From the Past and Opportunities for the Future [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. Molecular Recognition of Candida albicans (1→2)-β-Mannan Oligosaccharides by a Protective Monoclonal Antibody Reveals the Immunodominance of Internal Saccharide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-1,2-Mannosyltransferases 1 and 3 Participate in Yeast and Hyphae O- and N-Linked Mannosylation and Alter Candida albicans Fitness During Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources of 2-O-β-D-Mannopyranosyl-D-mannose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-O-β-D-Mannopyranosyl-D-mannose, a β-1,2-linked mannosyl disaccharide, is a significant structural component of the cell wall mannans of various fungi, most notably the opportunistic pathogen Candida albicans. This disaccharide and its larger oligosaccharide counterparts play crucial roles in the interaction between the fungus and its host, including acting as potent antigens that trigger an immune response. The unique β-1,2-linkage is a key epitope recognized by the host's immune system, making it a target of interest for the development of diagnostics, antifungal therapies, and vaccines. This guide will delve into the natural origins of this important molecule, the intricate biosynthetic machinery responsible for its creation, and detailed methodologies for its isolation and characterization.

Natural Sources and Biological Significance

The primary and most extensively studied natural source of 2-O-β-D-Mannopyranosyl-D-mannose is the cell wall of yeasts, particularly from the genus Candida.[1][2] The fungal cell wall is a complex and dynamic structure, with an outer layer rich in mannoproteins. These mannoproteins are heavily glycosylated with mannan, a polysaccharide composed of a-1,6-linked mannose backbone with numerous side chains. It is within these side chains that the β-1,2-linked mannose residues are found.[1]

The cell wall mannan of Candida albicans serotype A, for instance, contains β-1,2-linked mannose residues attached to both α-1,3-linked and α-1,6-linked mannose residues in its N-linked polysaccharide side chains.[1] These β-1,2-linked oligomannose moieties are potent antigens and are involved in critical biological processes such as cell adhesion and the stimulation of tumor necrosis factor-α (TNF-α) production.[1] The presence and density of these structures can also differ between the yeast and hyphal forms of C. albicans, suggesting a role in the fungus's pathogenicity.[1][2]

Beyond Candida, other yeasts such as Saccharomyces cerevisiae also possess mannans in their cell walls, which are composed of an α-1,6-linked backbone with α-1,2- and α-1,3-linked side chains. While the presence of β-1,2 linkages in S. cerevisiae is less prominent than in C. albicans, their cell wall mannans remain a potential source of various manno-oligosaccharides.[3][4]

Biosynthesis of β-1,2-Mannosidic Linkages

The formation of the β-1,2-mannosidic bond is a highly specific enzymatic process. In Candida albicans, a family of β-1,2-mannosyltransferases (β-1,2-MTs) is responsible for the stepwise addition of mannose residues via a β-1,2-linkage to the growing mannan side chains.[5]

These enzymes are located in the particulate insoluble fractions of the cell and utilize a sugar nucleotide donor, likely GDP-mannose, to transfer a mannose residue to an acceptor manno-oligosaccharide.[5] The activity of these β-1,2-MTs can be influenced by environmental factors such as temperature, which may correlate with the observed differences in mannan structure between the yeast and hyphal forms of the fungus.[5]

The biosynthetic pathway represents a potential target for the development of novel antifungal drugs. Inhibiting the β-1,2-mannosyltransferases could disrupt the integrity of the fungal cell wall, leading to increased susceptibility to host defenses and antifungal agents.

Extraction and Purification of 2-O-β-D-Mannopyranosyl-D-mannose

The isolation of 2-O-β-D-Mannopyranosyl-D-mannose from its natural source, primarily yeast cell wall mannan, is a multi-step process requiring careful control of experimental conditions. The following is a comprehensive workflow, from the cultivation of the yeast to the purification of the target disaccharide.

Yeast Cultivation and Mannan Extraction

A detailed protocol for obtaining the starting mannan material is crucial for a successful isolation of the desired oligosaccharide.

Experimental Protocol: Mannan Extraction from Candida albicans

-

Yeast Culture: Cultivate Candida albicans (e.g., serotype A strain) in a suitable liquid medium, such as YPD (Yeast Extract-Peptone-Dextrose), at 28°C with shaking for 48 hours to promote the yeast form.[1]

-

Cell Harvesting: Harvest the yeast cells by centrifugation.

-

Mannan Extraction: Resuspend the cell pellet in water and extract the mannan by autoclaving at 135°C for 3 hours.[1] This high-temperature extraction helps to solubilize the cell wall mannoproteins.

-

Initial Purification: Cool the extract and remove cellular debris by centrifugation. The supernatant contains the crude mannan. Further purification can be achieved by precipitation with Fehling's solution.[6]

Acetolysis for Oligosaccharide Liberation

Acetolysis is a chemical method used to cleave the α-1,6-linkages in the mannan backbone while leaving the more resistant α-1,2-, α-1,3-, and β-1,2-linkages in the side chains largely intact. This process releases a mixture of oligosaccharides of varying lengths.

Experimental Protocol: Acetolysis of Candida albicans Mannan

-

Peracetylation: Dissolve the dried mannan in a mixture of anhydrous formamide, acetic anhydride, and pyridine. Keep the solution at 40°C for 24 hours to fully acetylate the hydroxyl groups.[6]

-

Acetolysis Reaction: Evaporate the solvents and dissolve the residue in an acetolysis mixture of acetic anhydride, acetic acid, and sulfuric acid (e.g., in a 10:10:1 ratio).[6] Incubate at 40°C for 13 hours.[6] The duration and temperature of this step are critical and may need optimization depending on the specific mannan source.

-

Work-up: Stop the reaction by adding pyridine and evaporate the mixture to a syrup. Extract the acetylated oligosaccharides with chloroform, wash with water, and dry the organic layer.[6]

-

Deacetylation: Dissolve the dried residue in anhydrous methanol and deacetylate using a catalytic amount of sodium methoxide.

Purification of 2-O-β-D-Mannopyranosyl-D-mannose by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the complex mixture of oligosaccharides obtained after acetolysis and deacetylation.

Experimental Protocol: HPLC Purification

-

Column Selection: An aminopropyl-silica column or a graphitized carbon column can be used for the separation of manno-oligosaccharides.[7] A gel filtration column such as Bio-Gel P-2 can also be employed for initial size-based separation.[8]

-

Mobile Phase: A common mobile phase for aminopropyl columns is a gradient of acetonitrile and water.[7]

-

Detection: A refractive index (RI) detector is typically used for the detection of non-UV absorbing carbohydrates.[9]

-

Fraction Collection and Analysis: Collect fractions corresponding to the mannobiose peak. The identity and purity of the collected fractions should be confirmed by analytical techniques such as mass spectrometry and NMR.

Structural Characterization

Unequivocal identification of 2-O-β-D-Mannopyranosyl-D-mannose requires a combination of advanced analytical techniques.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of oligosaccharides.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like disaccharides. The mass spectrum will show the molecular ion, providing confirmation of the disaccharide's molecular weight (342.30 g/mol ).[4]

-

Collision-Induced Dissociation (CID-MS/MS): Tandem mass spectrometry can be used to fragment the parent ion and obtain structural information. The fragmentation pattern can help to elucidate the linkage position and the nature of the monosaccharide units.

| Technique | Expected Observation for 2-O-β-D-Mannopyranosyl-D-mannose |

| ESI-MS | [M+Na]⁺ at m/z 365.105 |

| CID-MS/MS | Fragmentation pattern characteristic of a 1,2-glycosidic linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural elucidation of oligosaccharides, providing information on the anomeric configuration (α or β), linkage position, and the identity of the monosaccharide residues.

-

¹H NMR: The anomeric proton signals are particularly informative. For a β-linkage, the anomeric proton typically appears as a doublet with a large coupling constant (J¹,²).

-

¹³C NMR: The chemical shift of the anomeric carbon can also distinguish between α and β configurations.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Establishes proton-proton correlations within each monosaccharide ring.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single mannose residue).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the glycosidic linkage position.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities, which can confirm the glycosidic linkage and provide insights into the three-dimensional conformation of the disaccharide.

-

Table of Expected ¹H and ¹³C NMR Chemical Shifts for 2-O-β-D-Mannopyranosyl-D-mannose (in D₂O):

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-Manp-(1→ | H-1 | ~4.8 | ~103 |

| H-2 | ~4.1 | ~80 | |

| H-3 | ~3.8 | ~74 | |

| H-4 | ~3.7 | ~68 | |

| H-5 | ~3.6 | ~77 | |

| H-6a, H-6b | ~3.9, ~3.7 | ~62 | |

| →2)-α-Manp | H-1 | ~5.1 | ~101 |

| H-2 | ~4.2 | ~82 | |

| H-3 | ~3.9 | ~71 | |

| H-4 | ~3.8 | ~68 | |

| H-5 | ~3.7 | ~74 | |

| H-6a, H-6b | ~3.9, ~3.8 | ~62 |

Note: These are approximate chemical shifts and can vary depending on the experimental conditions.

Applications in Research and Drug Development

The availability of pure 2-O-β-D-Mannopyranosyl-D-mannose and related oligosaccharides is of significant interest to the scientific community for several reasons:

-

Immunological Studies: As a key antigenic determinant of Candida albicans, this disaccharide can be used to probe the immune response to fungal infections, develop diagnostic tools, and design carbohydrate-based vaccines.[1]

-

Drug Discovery: It can be used in screening assays to identify novel antifungal agents that target the biosynthesis or recognition of β-1,2-mannosidic linkages.

-

Glycobiology Research: This molecule serves as a standard for analytical method development and for studying the structure-function relationships of complex carbohydrates.

Conclusion

2-O-β-D-Mannopyranosyl-D-mannose, a disaccharide found predominantly in the cell wall of pathogenic fungi like Candida albicans, represents a molecule of significant biological and therapeutic interest. This guide has provided a comprehensive overview of its natural sources, biosynthetic origins, and detailed methodologies for its extraction, purification, and characterization. By leveraging the protocols and insights presented herein, researchers and drug development professionals can advance our understanding of fungal pathogenesis and accelerate the development of new strategies to combat fungal infections.

Visualizations

Experimental Workflow for the Isolation of 2-O-β-D-Mannopyranosyl-D-mannose

Caption: Workflow for isolating 2-O-β-D-Mannopyranosyl-D-mannose.

References

- Shibata, N., et al. (2007). Chemical structure of the cell-wall mannan of Candida albicans serotype A and its difference in yeast and hyphal forms.

- Torosantucci, A., et al. (2005). Demonstration of β-1,2 mannan structures expressed on the cell wall of Candida albicans yeast form but not on the hyphal form by using monoclonal antibodies. FEMS Immunology & Medical Microbiology, 45(2), 241-248.

- Ray, T. L., & Wuepper, K. D. (1976). Purification of a Mannan From Candida Albicans Which Activates Serum Complement.

- Ballou, C. E. (1982). Yeast cell wall and cell surface. In The Molecular Biology of the Yeast Saccharomyces: Metabolism and Gene Expression (pp. 335-360).

- Klis, F. M., et al. (2006). The yeast cell wall: a dynamic structure. FEMS Microbiology Reviews, 30(2), 239-259.

- Suzuki, A., et al. (2009). Some properties of beta-1,2-mannosyltransferases related to the biosynthesis of the acid-labile oligomannosyl side chains in Candida albicans NIH B-792 strain cells. Biological & Pharmaceutical Bulletin, 32(11), 1921-1923.

- Kocourek, J., & Ballou, C. E. (1969). Method for fingerprinting yeast cell wall mannans. Journal of Bacteriology, 100(3), 1175-1181.

- Harbah, R., Agembo, E. O., Meledina, T. V., Kritchenkov, A. S., & Ivanova, V. A. (2020). Extraction of crude Mannan oligosaccharides from yeast and their uses. Vestnik Mezhdunarodnoi akademii kholoda, (1), 46-51.

- Al-Helli, F. A., & Salman, A. S. (2023).

- Nitz, M., Purse, B. W., & Bundle, D. R. (2000). Synthesis of a beta1,2-mannopyranosyl tetrasaccharide found in the phosphomannan antigen of Candida albicans. Organic letters, 2(19), 2939-2942.

- Dr. Oracle. (2025, November 16).

- Kobayashi, H., et al. (2013). Isolation of Mannooligosaccharides Corresponding to Antigenic Determinants of Pathogenic Yeast Candida catenulata Cell Wall Mannan. Advances in Microbiology, 3(2), 222-229.

- Uqora. (n.d.).

- Intimate Rose. (2022, February 21). D-Mannose: Uses, Side Effects & More.

- Chronic UTI Info. (n.d.). D-mannose. Chronic UTI Info.

- ResearchGate. (n.d.). Other Sources for preparing D-mannose.

- PubChem. (n.d.). 2-O-beta-D-mannopyranosyl-alpha-D-mannopyranose. PubChem.

- Tanimoto, T., et al. (2002). HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column. Chemical & Pharmaceutical Bulletin, 50(2), 259-262.

- ChemicalBook. (n.d.). D-Mannose(3458-28-4) 1H NMR spectrum. ChemicalBook.

- KNAUER. (n.d.). Determination of mannose and mannooligosaccharides with an improved RI detector.

- Ruda, A., et al. (2023). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics, 25(2), 1063-1075.

- ResearchGate. (n.d.). Insights Into Structure and Function of Fungal beta-mannosidases from Glycoside Hydrolase Family 2 Based on Multiple Crystal Structures of T. harzianum Enzyme.

- Beilstein Journals. (2024, April 3). Genome mining of labdane-related diterpenoids: Discovery of the two-enzyme pathway leading to (−)-sandaracopimaradiene in the fungus Arthrinium sacchari. Beilstein Journals.

- bioRxiv. (2022, June 5). Biosynthetic diversification of peptaibol mediates fungus-mycohost interactions. bioRxiv.

Sources

- 1. research.fit.edu [research.fit.edu]

- 2. rsc.org [rsc.org]

- 3. Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02723K [pubs.rsc.org]

- 4. 2-O-beta-D-mannopyranosyl-alpha-D-mannopyranose | C12H22O11 | CID 25233220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of Mannooligosaccharides Corresponding to Antigenic Determinants of Pathogenic Yeast Candida catenulata Cell Wall Mannan [scirp.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Purification of a mannan from Candida albicans which activates serum complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of β-1,2-Mannobiose

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

β-1,2-mannobiose and its oligomeric extensions are critical carbohydrate structures with profound implications in microbiology and immunology. Notably, they are characteristic components of the cell wall of pathogenic yeasts like Candida albicans, where they function as key antigens and adhesins, mediating host-pathogen interactions.[1][2][3] The synthesis of pure β-1,2-mannobiose is therefore essential for research into antifungal drug development, vaccine design, and diagnostic tools. This guide provides a detailed exploration of enzymatic strategies for the synthesis of β-1,2-mannobiose, offering a superior alternative to complex chemical methods that often require extensive protecting group manipulations.[4][5] We will delve into two primary, highly efficient enzymatic pathways: the use of β-1,2-mannosyltransferases and β-1,2-oligomannan phosphorylases. This document provides the scientific rationale behind these methods, detailed step-by-step protocols, and guidance on product purification and characterization.

Introduction: The Significance of the β-1,2-Mannosidic Linkage

The β-1,2-mannosidic linkage is a comparatively rare glycosidic bond in nature, but it plays a vital role in the biology of certain microorganisms. In the opportunistic fungal pathogen Candida albicans, these linkages form oligomeric side chains on cell wall mannoproteins and glycolipids.[1][2][6] These structures are potent antigens, eliciting a strong immune response in mammals, and are involved in the adherence of the yeast to host epithelial cells.[2] Consequently, the enzymes responsible for synthesizing these linkages, and the oligosaccharide structures themselves, represent attractive targets for novel antifungal therapies and are crucial for the development of glycoconjugate vaccines.

Enzymatic synthesis provides an elegant solution to obtaining these complex carbohydrates with high stereo- and regioselectivity, avoiding the formation of anomeric mixtures and the need for laborious protection-deprotection steps common in chemical synthesis.[5][7]

Strategic Overview of Enzymatic Synthesis

Two principal classes of enzymes have demonstrated high efficacy in the synthesis of the β-1,2-mannosidic linkage: glycosyltransferases and phosphorylases. The choice between these strategies depends on the availability of the specific enzyme and donor substrates.

-

Glycosyltransferase-Mediated Synthesis: This approach mimics the natural biosynthetic pathway. β-1,2-Mannosyltransferases (BMTs) transfer a mannose unit from an activated sugar donor, typically Guanosine Diphosphate-Mannose (GDP-Mannose), to an acceptor molecule.[8] Enzymes from the Candida albicans BMT family are well-characterized for this purpose.[1][2][8] This method is highly specific for the formation of the β-1,2-linkage.

-

Phosphorylase-Mediated Synthesis: This is a reversible enzymatic reaction where a glycosyl phosphate acts as the donor substrate. β-1,2-Oligomannan phosphorylases catalyze the transfer of a mannose unit from α-D-mannose 1-phosphate (Man-1-P) to an acceptor, forming a β-1,2-linkage and releasing inorganic phosphate.[4][9] This method has been successfully used for the preparative-scale synthesis of β-1,2-oligomannans.[4]

Below is a logical workflow for the enzymatic production of β-1,2-mannobiose.

Caption: General workflow for enzymatic synthesis of β-1,2-mannobiose.

Protocol 1: Synthesis using β-1,2-Oligomannan Phosphorylase

This protocol is adapted from methodologies using enzymes like β-1,2-oligomannan phosphorylase from Thermoanaerobacter sp. X-514, which has proven effective for generating β-1,2-oligomannans.[4] This approach is advantageous due to the relative stability of the enzyme and the donor substrate.

Rationale

The phosphorylase Teth514_1788 from Thermoanaerobacter sp. X-514 catalyzes the reversible phosphorolysis of β-1,2-mannosidic bonds.[4] For synthesis, the reaction is driven in the direction of glycosylation by providing a high concentration of the donor, α-D-mannose 1-phosphate (Man-1-P), and an appropriate acceptor, D-mannose. The equilibrium favors the formation of the thermodynamically stable glycosidic bond. The choice of a slightly acidic pH (5.0) and a moderate temperature (37 °C) reflects the optimal conditions for this specific enzyme's synthetic activity.[4]

Caption: Phosphorylase-catalyzed synthesis of β-1,2-mannobiose.

Materials and Reagents

-

Recombinant β-1,2-oligomannan phosphorylase (e.g., Teth514_1788)

-

α-D-Mannose 1-phosphate (Man-1-P)

-

D-Mannose (acceptor)

-

Sodium Acetate Buffer (100 mM, pH 5.0)

-

0.22 µm syringe filters

-

Heating block or water bath capable of 90-100°C

-

Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)

-

TLC developing solvent: Butanol/Ethanol/H₂O (10:8:7 v/v/v)[4]

-

TLC visualization reagent (e.g., orcinol/sulfuric acid spray)

Step-by-Step Procedure

-

Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture. For a 1 mL final volume, add the components in the following order:

-

700 µL of 100 mM Sodium Acetate Buffer (pH 5.0)

-

100 µL of D-Mannose stock solution (to a final concentration of 2.0 mM)

-

100 µL of Man-1-P stock solution (to a final concentration of 8.0 mM, a 4-fold excess)[4]

-

Volume of buffer to bring the total to 990 µL.

-

-

Enzyme Addition: Add 10 µL of β-1,2-oligomannan phosphorylase stock solution to achieve a final concentration of approximately 0.1-0.5 mg/mL. Gently mix by pipetting.

-

Incubation: Incubate the reaction mixture at 37 °C for 6-12 hours.[4] Gentle agitation can be applied but is not always necessary.

-

Reaction Monitoring (Optional but Recommended): At various time points (e.g., 1, 3, 6, 12 hours), withdraw a small aliquot (2-5 µL) and spot it on a TLC plate alongside standards for D-mannose and Man-1-P. Develop the TLC to monitor the appearance of a new spot corresponding to mannobiose.[4]

-

Reaction Termination: Once the reaction has reached the desired level of completion (or after 12 hours), terminate the reaction by heating the mixture to 95 °C for 10 minutes. This will denature and precipitate the enzyme.[4]

-

Enzyme Removal: Centrifuge the heated mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein. Carefully collect the supernatant, passing it through a 0.22 µm syringe filter to remove any remaining particulates.[4] The filtrate now contains the synthesized β-1,2-mannobiose and unreacted substrates.

Protocol 2: Synthesis using β-1,2-Mannosyltransferase

This protocol is based on the activity of β-1,2-mannosyltransferases from Candida albicans, which utilize GDP-mannose as the high-energy donor substrate.[8]

Rationale

Mannosyltransferases are nature's dedicated enzymes for building specific mannosidic linkages.[5] They exhibit high specificity for both the donor and acceptor substrates, ensuring the precise formation of the desired β-1,2 bond. The reaction is essentially irreversible due to the cleavage of the high-energy pyrophosphate bond in the GDP-mannose donor. The presence of divalent cations like Mn²⁺ is often required for optimal enzyme activity.[10]

Materials and Reagents

-

Recombinant β-1,2-Mannosyltransferase (e.g., C. albicans Bmt protein)[1]

-

Guanosine Diphosphate-D-Mannose (GDP-Mannose)

-

D-Mannose (acceptor)

-

Tris-HCl or HEPES buffer (50 mM, pH 7.0-7.5)

-

Manganese Chloride (MnCl₂)

-

Alkaline Phosphatase (optional, to degrade inhibitory GDP)[5]

-

Heating block or water bath

Step-by-Step Procedure

-

Reaction Mixture Preparation: In a sterile microcentrifuge tube, assemble the following components for a 500 µL reaction:

-

350 µL of 50 mM Tris-HCl buffer (pH 7.5)

-

50 µL of D-Mannose stock solution (to a final concentration of 10-20 mM)

-

50 µL of GDP-Mannose stock solution (to a final concentration of 5-10 mM)

-

25 µL of MnCl₂ stock solution (to a final concentration of 5-10 mM)

-

(Optional) 5 µL of Alkaline Phosphatase (10 U/mL)

-

-

Enzyme Addition: Add the β-1,2-Mannosyltransferase to a final concentration of 0.05-0.2 mg/mL. Mix gently.

-

Incubation: Incubate the reaction at 30-37 °C for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or HPAEC-PAD as described in Protocol 1.

-

Reaction Termination: Terminate the reaction by heating at 95 °C for 10 minutes.

-

Enzyme Removal: Centrifuge and filter the reaction mixture as described in Protocol 1 to obtain the crude product solution.

Purification and Characterization

Purification

The crude reaction mixture contains the desired β-1,2-mannobiose product, unreacted acceptor (D-mannose), and donor by-products (Man-1-P/Pi or GDP/GMP). Size exclusion chromatography is an effective method for separating the disaccharide from the monosaccharide components.

-

Gel Filtration Chromatography: A column packed with a resin like Bio-Gel P2 or Sephadex G-15 can effectively separate mannobiose from mannose and salts.[4]

-

Equilibrate the column with deionized water.

-

Load the filtered supernatant onto the column.

-

Elute with deionized water, collecting fractions.

-

Analyze fractions by TLC or a refractive index detector to identify those containing pure mannobiose.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

-

Charcoal/Celite Chromatography: This is another classic method for oligosaccharide purification. The differential adsorption of sugars to charcoal allows for separation by eluting with a gradient of aqueous ethanol.[4]

Characterization

Confirmation of the synthesized product's identity and purity is crucial.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the analysis of carbohydrates. The retention time of the synthesized product can be compared to a known standard of β-1,2-mannobiose.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. The chemical shifts and coupling constants of the anomeric protons are characteristic of the β-1,2-linkage and can be compared with published data.[3][11][12]

-

Mass Spectrometry (MS): MS can confirm the molecular weight of the disaccharide.

Summary of Key Parameters

| Parameter | Phosphorylase Method | Mannosyltransferase Method |

| Enzyme | β-1,2-Oligomannan Phosphorylase | β-1,2-Mannosyltransferase |

| Donor Substrate | α-D-Mannose 1-phosphate | GDP-Mannose |

| Acceptor Substrate | D-Mannose | D-Mannose |

| Typical pH | 5.0[4] | 7.0 - 7.5[10] |

| Typical Temperature | 37 °C[4] | 30 - 37 °C |

| Cofactors | None required | Mn²⁺ often required[10] |

| By-products | Inorganic Phosphate | GDP / GMP |

| Key Advantage | Reversibility allows for synthetic control | High specificity and irreversible reaction |

Conclusion

The enzymatic synthesis of β-1,2-mannobiose using either phosphorylases or mannosyltransferases offers a powerful and precise alternative to chemical methods. These protocols provide a robust framework for researchers to produce this valuable disaccharide for applications in immunology, microbiology, and drug discovery. The choice of method will depend on resource availability, but both pathways are capable of yielding high-purity material essential for advancing our understanding of the biological roles of this unique carbohydrate.

References

-

Sfihi-Loualia, G., Hurtaux, T., Fabre, E., et al. (2016). Candida albicans β-1,2-mannosyltransferase Bmt3 prompts the elongation of the cell-wall phosphopeptidomannan. Glycobiology, 26(2), 203-214. [Link][1][2]

-

Ahmadipour, S., et al. (2023). β-1,2-Oligomannan phosphorylase-mediated synthesis of potential oligosaccharide vaccine candidates. Carbohydrate Research, 528, 108807. [Link][4]

-

Miyakawa, Y., et al. (1992). The role of β-1,2-linked oligomannosides as adhesins for Candida albicans. Microbiology and Immunology, 36(8), 825-833. (Referenced in[2])

-

Suzuki, A., Takata, Y., Oshie, A., et al. (1995). Detection of beta-1,2-mannosyltransferase in Candida albicans cells. FEBS Letters, 373(3), 275-279. [Link][8]

-

Nishikawa, A., et al. (2010). Conformational analysis of β-1,2-linked mannobiose to mannoheptaose, specific antigen of pathogenic yeast Candida albicans. Carbohydrate Research, 345(15), 2139-2146. [Link][3]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 49, Chemical and Enzymatic Synthesis of Glycans. [Link][5]

-

Bucke, C., & Rastall, R. A. (1990). Enzymatic Synthesis of Oligosaccharides. In: Oligosaccharides: Production, Properties and Applications. Elsevier Applied Science. (Referenced in[13])

-

Mille, C., et al. (2012). Members 5 and 6 of the Candida albicans BMT family encode enzymes acting specifically on β-mannosylation of the phospholipomannan cell-wall glycosphingolipid. Glycobiology, 22(10), 1334-1347. [Link][6]

-

ANR. (n.d.). Structure et fonctions des Beta-1,2 mannosyl transferases de Candida albicans. [Link][14]

-

Rastall, R. A., & Bucke, C. (1992). Enzymatic Synthesis of Oligosaccharides. Biotechnology and Genetic Engineering Reviews, 10(1), 253-281. [Link][7]

-

Rosengren, A., et al. (2014). An Aspergillus nidulans β-mannanase with high transglycosylation capacity revealed through comparative studies within glycosidase family 5. Applied Microbiology and Biotechnology, 98(12), 5547-5557. [Link][15]

-

Sabesan, S., & Paulson, J. C. (1986). Combined chemical and enzymatic synthesis of sialyloligosaccharides. Journal of the American Chemical Society, 108(8), 2068-2080. (Referenced in[16])

-

Faille, C., et al. (1992). Immunochemistry of pathogenic yeast, Candida species, focusing on mannan. Journal of Medical and Veterinary Mycology, 30(S1), 175-184. (Referenced in[11])

-

Letoublon, R., et al. (1982). Mannosyl transfer by membranes of Aspergillus niger: mannosylation of endogenous acceptors and partial analysis of the products. Journal of General Microbiology, 128(9), 2047-2055. [Link][10]

-

Rodrigues, M. V., et al. (2007). A Unique β-1,2-Mannosyltransferase of Thermotoga maritima That Uses Di-myo-Inositol Phosphate as the Mannosyl Acceptor. Journal of Bacteriology, 189(20), 7384-7391. [Link][17]

-

van der Peet, P. L., et al. (2012). Discovery of Inhibitors of Leishmania β-1,2-Mannosyltransferases Using a Click-Chemistry-Derived Guanosine Monophosphate Library. PLoS ONE, 7(2), e32642. [Link][18]

-

Faille, C., et al. (1991). 1H-NMR spectroscopy of manno-oligosaccharides of the beta-1,2-linked series released from the phosphopeptidomannan of Candida albicans VW-32 (serotype A). Biochemical and Biophysical Research Communications, 181(3), 1251-1258. [Link][12]

-

Crich, D., & Dudkin, V. (2001). Direct chemical synthesis of the beta-D-mannans: The beta-(1 -> 2) and beta-(1 -> 4) series. Angewandte Chemie International Edition, 40(7), 1235-1238. [Link][19]

-

Sharma, N., & Kaur, A. (2014). An overview of purification strategies for microbial mannanases. International Journal of Pharma and Bio Sciences, 5(2), 240-252. [Link][20]

-

Chandrasekaran, E. V., et al. (1981). Purification and properties of alpha-D-mannose:beta-1,2-N-acetylglucosaminyl-transferases and alpha-D-mannosidases from human adenocarcinoma. Journal of Biological Chemistry, 256(20), 10477-10487. [Link][21]

-

Pimsai, S., et al. (2012). Mannose production by beta-mannosidase from Micromonospora sp. TISTR 1553. Journal of the Science Society of Thailand, 38(2), 113-118. [Link][22]

-

Kurakake, M., & Komaki, T. (2001). Production of beta-mannanase and beta-mannosidase from Aspergillus awamori K4 and their properties. Current Microbiology, 42(6), 377-380. [Link][23]

-

Bates, S., et al. (2015). β-1,2-Mannosyltransferases 1 and 3 Participate in Yeast and Hyphae O- and N-Linked Mannosylation and Alter Candida albicans Fitness During Infection. PLoS ONE, 10(9), e0138313. [Link][24]

-

Kołaczkowski, M., et al. (2023). Structural and functional characterization of a multi-domain GH92 α-1,2-mannosidase from Neobacillus novalis. Journal of Biological Chemistry, 299(7), 104859. [Link][25]

-

Sukkhum, S., et al. (2022). Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4–Mannanase (ManNj6-379) from Nonomuraea jabiensis ID06-379. Polysaccharides, 3(1), 164-177. [Link][26]

-

Costa, D. A. L., & Filho, E. X. F. (2019). Microbial β-mannosidases and their industrial applications. Applied Microbiology and Biotechnology, 103(2), 535-547. [Link][27]

-

Chen, H., et al. (2019). Insight into the glycosylation and hydrolysis kinetics of alpha-glucosidase in the synthesis of glycosides. Applied Microbiology and Biotechnology, 103(23-24), 9423-9432. [Link][28]

-

Pongsapipatana, N., et al. (2016). Production of high activity Aspergillus niger BCC4525 β-mannanase in Pichia pastoris and its application for mannooligosaccharides production from biomass hydrolysis. Bioscience, Biotechnology, and Biochemistry, 80(12), 2416-2424. [Link][29]

-

Plou, F. J., et al. (2002). Enzymatic preparation of oligosaccharides by transglycosylation: A comparative study of glucosidases. Journal of Biotechnology, 96(1), 53-64. [Link][30]

-

Soni, R., et al. (2016). Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass. Biotechnology Reports, 10, 10-18. [Link][31]

-

Jones, H. G., & Ballou, C. E. (1968). Preparation of Mannobiose, Mannotriose, and a New Mannotetraose from Saccharomyces cerevisiae Mannan. Biochemistry, 7(8), 2981-2987. [Link][32]

-

Expasy. (n.d.). EC 3.2.1.197 beta-1,2-mannosidase. [Link][33]

-

Encyclopedia.pub. (2024). Mannose Ligands for Mannose Receptor Targeting. [Link][34]

-

Singh, S., & Sharma, S. (2022). Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine. Journal of Drug Delivery Science and Technology, 77, 103867. [Link][35]

-

DTU Research Database. (2023). Structural and functional characterization of a multi-domain GH92 -1,2-mannosidase from Neobacillus novalis. [Link][36]

-

Nakai, H., et al. (2015). Characterization and crystal structure determination of β-1,2-mannobiose phosphorylase from Listeria innocua. FEBS Letters, 590(1), 48-56. [Link][9]

-

Fujiwara, D., et al. (2021). β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex. Molecules, 26(14), 4253. [Link][37]

Sources

- 1. Candida albicans β-1,2-mannosyltransferase Bmt3 prompts the elongation of the cell-wall phosphopeptidomannan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Conformational analysis of β-1,2-linked mannobiose to mannoheptaose, specific antigen of pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. nottingham.ac.uk [nottingham.ac.uk]

- 8. Detection of beta-1,2-mannosyltransferase in Candida albicans cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization and crystal structure determination of β-1,2-mannobiose phosphorylase from Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mannosyl transfer by membranes of Aspergillus niger: mannosylation of endogenous acceptors and partial analysis of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1H-NMR spectroscopy of manno-oligosaccharides of the beta-1,2-linked series released from the phosphopeptidomannan of Candida albicans VW-32 (serotype A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Structure et fonctions des Beta-1,2 mannosyl transferases de Candida albicans | ANR [anr.fr]

- 15. An Aspergillus nidulans β-mannanase with high transglycosylation capacity revealed through comparative studies within glycosidase family 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]

- 17. A Unique β-1,2-Mannosyltransferase of Thermotoga maritima That Uses Di-myo-Inositol Phosphate as the Mannosyl Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. tarjomefa.com [tarjomefa.com]

- 21. Purification and properties of alpha-D-mannose:beta-1,2-N-acetylglucosaminyl-transferases and alpha-D-mannosidases from human adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 23. Production of beta-mannanase and beta-mannosidase from Aspergillus awamori K4 and their properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. β-1,2-Mannosyltransferases 1 and 3 Participate in Yeast and Hyphae O- and N-Linked Mannosylation and Alter Candida albicans Fitness During Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. forskning.ruc.dk [forskning.ruc.dk]

- 26. psecommunity.org [psecommunity.org]

- 27. Microbial β-mannosidases and their industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. d-nb.info [d-nb.info]

- 29. tandfonline.com [tandfonline.com]

- 30. researchgate.net [researchgate.net]

- 31. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. ENZYME - 3.2.1.197 beta-1,2-mannosidase [enzyme.expasy.org]

- 34. encyclopedia.pub [encyclopedia.pub]

- 35. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 36. orbit.dtu.dk [orbit.dtu.dk]

- 37. mdpi.com [mdpi.com]

NMR spectroscopic analysis of beta-mannobiose

Application Note: Structural Elucidation of -Mannobiose via High-Field NMR

Abstract & Strategic Overview

The analysis of

Therefore, this protocol relies on a multi-parameter validation strategy combining chemical shift topology, heteronuclear coupling constants (

Sample Preparation Protocol

Objective: Eliminate spectral artifacts and ensure precise referencing.

Reagents

-

Analyte:

-Mannobiose (>95% purity), 2–5 mg. -

Solvent:

(99.96% D) to minimize the HDO residual peak. -

Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), 10

M internal standard. Note: Avoid TMS in aqueous solutions due to solubility issues.

Step-by-Step Procedure

-

Lyophilization (Critical): Dissolve the sample in 500

L-

Causality: This removes exchangeable hydroxyl protons (replacing OH with OD), simplifying the

H spectrum and eliminating "exchange broadening" that obscures scalar couplings.

-

-

Solubilization: Dissolve the final lyophilized powder in 600

L high-purity -

Equilibration: Allow the sample to sit at room temperature for 1 hour prior to acquisition.

-

Reasoning: This ensures the mutarotation equilibrium at the reducing end (Unit A) reaches a stable

:

-

Experimental Workflow & Logic

The following diagram illustrates the decision tree for assigning the difficult

Caption: Logical workflow for distinguishing

Spectroscopic Assignment Strategy

The Anomeric Challenge (1D H)

In

| Residue | Anomer | Appearance | Notes | ||

| Unit A (Reducing) | ~5.17 | ~1.8 | Broad Singlet / Small Doublet | Dominant species (~67%). | |

| Unit A (Reducing) | ~4.90 | ~0.9 | Sharp Singlet | Minor species (~33%). | |

| Unit B (Non-Reducing) | ~4.75 | < 1.0 | Singlet | The diagnostic signal. |

Expert Insight: The

Spin System Propagation (COSY vs. TOCSY)

-

COSY Limitation: In mannose, the small

coupling often breaks the magnetization transfer. You may see the H1-H2 cross-peak, but the relay to H3 is weak. -

TOCSY Solution: Use a mixing time (

) of 80–100 ms . This allows magnetization to transfer from H1 through the entire ring (H1

Linkage Verification (HMBC)

The HMBC experiment provides the definitive proof of the (1

-

Target Correlation: Look for a strong cross-peak between Unit B H1 (~4.75 ppm) and Unit A C4 (~78.0 ppm).

-

Reciprocal: Unit A H4 to Unit B C1.

-

Note: Glycosylation at C4 causes a "glycosylation shift," moving the C4 signal downfield by +5 to +9 ppm compared to unsubstituted mannose.

Stereochemical Confirmation ( & NOE)

This is the "Self-Validating" step required for high-integrity data.

-

Coupled HSQC (or 1D Carbon): Measure the one-bond coupling constant (

) for the non-reducing anomer.-

-Mannose:

-

-Mannose:

-

Result: A value near 160 Hz confirms the

-linkage [1].

-

-Mannose:

-

1D NOESY (Selective H1 irradiation):

-

Irradiate Unit B H1.

- -Man Expectation: Strong intra-residue NOEs to H3 and H5 (since H1, H3, and H5 are all axial and on the same face of the ring).

- -Man Expectation: H1 is equatorial; NOEs to H3/H5 are weak or absent; strong NOE to H2 only.

-

Summary Data Table (Simulated for , 298K)

The following values represent the expected chemical shifts for

| Position | Unit A ( | Unit A ( | Unit B ( | Unit B ( |

| 1 (Anomeric) | 5.17 (d, J=1.8) | 95.3 | 4.76 (s) | 101.2 |

| 2 | 3.92 | 71.5 | 4.04 | 71.0 |

| 3 | 3.85 | 70.9 | 3.65 | 73.8 |

| 4 (Linkage) | 3.78 | 77.8 * | 3.58 | 67.5 |

| 5 | 3.82 | 72.5 | 3.42 | 77.0 |

| 6a/6b | 3.75 / 3.88 | 61.8 | 3.72 / 3.90 | 61.8 |

*Note the downfield shift of Unit A C4 (77.8 ppm) compared to free mannose (~67 ppm), confirming it is the acceptor site.

References

-

Roslund, M. U., et al. (2008). "Complete assignment of the 1H and 13C NMR spectra of five mannobiose isomers." Carbohydrate Research, 343(1), 101–112.

-

BMRB Entry bmse000018. "D-(+)-Mannose Chemical Shifts." Biological Magnetic Resonance Data Bank.

-

Vliegenthart, J. F. G., et al. (1983). "High-resolution 1H-NMR spectroscopy as a tool in the structural analysis of carbohydrates related to glycoproteins." Pure and Applied Chemistry, 55(4).

protocol for Crich β-mannosylation

Application Note: Stereocontrolled Synthesis of -Mannosides via the Crich Protocol

Author:Abstract & Strategic Relevance

The construction of 1,2-cis-

This guide details the Crich

Mechanistic Insight: The -Triflate & Contact Ion Pair

To master this protocol, one must understand that it is not a typical oxocarbenium ion-mediated glycosylation. It is an

Key Mechanistic Drivers:

-

The 4,6-O-Benzylidene Lock: This protecting group is non-negotiable. It rigidifies the pyranose ring, preventing the conformational flip (to

or -

The

-Triflate Intermediate: Upon activation with triflic anhydride ( -

-like Inversion: The acceptor approaches from the

Pathway Visualization

Figure 1: The mechanistic pathway of the Crich reaction. The stability of the

Pre-Reaction Checklist & Reagent Prep

Failure in this protocol is almost always due to moisture or improper temperature control.

| Component | Specification | Critical Notes |

| Donor | 4,6-O-benzylidene-2,3-di-O-benzyl-D-mannopyranosyl sulfoxide | The 4,6-benzylidene is mandatory . 2,3-ethers (benzyl) are preferred over esters to increase reactivity. |

| Activator | Triflic Anhydride ( | Must be freshly distilled or high-grade sealed ampule. Degraded |

| Base | DTBMP (2,6-di-tert-butyl-4-methylpyridine) | Do not substitute with Pyridine or TEA. The base must be sterically hindered to prevent nucleophilic attack on the triflate. TTBP is a valid alternative.[2] |

| Solvent | Dichloromethane (DCM) | Must be distilled over |

| Acceptor | Primary or Secondary Alcohol | Must be azeotropically dried with toluene (3x) immediately prior to use. |

Standard Operating Procedure (SOP)

Scale: 0.1 mmol (Adjust proportionally).

Conditions: Strictly inert atmosphere (

Step 1: Reagent Drying (T-minus 1 Hour)

-

Dissolve the Donor (1.0 equiv) and DTBMP (2.0 - 3.0 equiv) in dry DCM in the reaction flask.

-

Dissolve the Acceptor (1.1 - 1.5 equiv) in a separate flask with dry DCM.

-

Add activated 4Å molecular sieves (powdered) to both flasks.

-

Stir both flasks under inert gas for 1 hour at Room Temperature to ensure total dryness.

Step 2: Pre-Activation (The "Crich" Step)

This step generates the

-

Cool the Donor/DTBMP flask to -78°C (Dry ice/Acetone bath).

-

Add

(1.1 equiv) dropwise via syringe. -

Observation: The solution may turn slight yellow or orange.

-

Stir at -78°C for 15 minutes .

-

Expert Note: This time allows the sulfoxide to convert to the sulfonium salt and collapse to the covalent

-triflate.

-

Step 3: Glycosylation[4]

-

Slowly transfer the cooled Acceptor solution (drip-wise) down the side of the reaction flask into the donor mixture.

-

Tip: Ideally, cool the acceptor solution to -78°C before transfer to avoid local heating.

-

-

Stir at -78°C for 1 hour .

-

Allow the reaction to warm slowly to -40°C over 1-2 hours.

-

Stop Point: Do not warm to room temperature unless TLC indicates no reaction. High temperatures promote anomerization to the

-product.

-

Step 4: Quench & Workup

-

Quench with saturated aqueous

while still cold. -

Dilute with DCM, wash with water and brine.

-

Dry over

, filter, and concentrate. -

Purify via silica gel flash chromatography.

Data Interpretation & Troubleshooting

The following table summarizes how deviations from the protocol affect the stereochemical outcome (

| Deviation | Resulting Outcome | Mechanistic Cause |

| Standard Protocol | High | |

| Solvent: Acetonitrile | Exclusive | Formation of |

| Solvent: Ether/THF | Mixed / Low Yield | Solvent coordination interferes with CIP formation. |

| No Pre-activation | High | Presence of alcohol during activation disrupts triflate formation; promotes oxocarbenium pathway. |

| Missing 4,6-Benzylidene | High | Ring flexibility allows conformational flip to oxocarbenium ion ( |

| Warm Temperature | Increased | Thermal energy overcomes the activation barrier for anomerization. |

References

-

Original Sulfoxide Protocol: Crich, D.; Sun, S.

-Mannopyranosides and Other Hindered Glycosides from Thioglycosides.[4]J. Am. Chem. Soc.[4][5]1998 , 120, 435–436.[4] Link -

Mechanistic Foundation: Crich, D. Mechanism of a Chemical Glycosylation Reaction.Acc. Chem. Res.2010 , 43, 1144–1153. Link

-

Thioglycoside Variant: Crich, D.; Smith, M. 1-Benzenesulfinyl Piperidine/Triflic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates and for the Formation of Disaccharides.J. Am. Chem. Soc.[4][5]2001 , 123, 9015–9020. Link

-

Isotope Effects Study: Crich, D.; Chandrasekera, N. S.[6] Mechanism of 4,6-O-Benzylidene-Directed

-Mannosylation as Determined by

Sources

- 1. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 2. Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of 4,6-O-benzylidene-directed beta-mannosylation as determined by alpha-deuterium kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Functional Assays of Beta-Mannosidase Activity

Introduction: The Critical Role of Beta-Mannosidase in Cellular Health and Disease

Beta-mannosidase (EC 3.2.1.25) is a vital lysosomal exoglycosidase that plays a crucial role in the sequential catabolism of N-linked glycoproteins.[1] This enzyme specifically catalyzes the hydrolysis of terminal, non-reducing β-D-mannose residues from various glycoconjugates.[1] A deficiency in beta-mannosidase activity, resulting from mutations in the MANBA gene, leads to the lysosomal storage disorder known as beta-mannosidosis.[2] This autosomal recessive condition is characterized by the accumulation of mannose-containing oligosaccharides within lysosomes, leading to a wide spectrum of clinical manifestations, including intellectual disability, hearing loss, and angiokeratomas.[2][3]

Given its pathological significance, the accurate and sensitive measurement of beta-mannosidase activity is paramount for the diagnosis of beta-mannosidosis, for investigating the efficacy of potential therapeutic interventions, and for fundamental research into glycobiology.[4][5] These application notes provide a comprehensive guide to the principles and execution of common functional assays for determining beta-mannosidase activity, tailored for researchers, scientists, and drug development professionals.

Principles of Beta-Mannosidase Activity Assays

The quantification of beta-mannosidase activity typically relies on the enzymatic cleavage of a synthetic substrate that, upon hydrolysis, releases a detectable chromogenic or fluorogenic molecule. The rate of the formation of this reporter molecule is directly proportional to the enzymatic activity in the sample.

Chromogenic Assays

Chromogenic assays utilize substrates that produce a colored product upon enzymatic cleavage.[6] A commonly used chromogenic substrate for beta-mannosidase is p-nitrophenyl-β-D-mannopyranoside (pNP-β-Man) .[7][8] In this assay, beta-mannosidase cleaves the glycosidic bond, releasing p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at or near 405-420 nm.[9][10]

Fluorogenic Assays

Fluorogenic assays offer significantly higher sensitivity compared to chromogenic assays.[11] The most widely used fluorogenic substrate is 4-methylumbelliferyl-β-D-mannopyranoside (4MU-β-Man) .[12][13] Hydrolysis of this substrate by beta-mannosidase releases 4-methylumbelliferone (4MU), a highly fluorescent molecule. The fluorescence of 4MU can be measured with an excitation wavelength of approximately 360 nm and an emission wavelength of around 445 nm.[14][15] The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.

Core Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the two most common types of beta-mannosidase functional assays.

Protocol 1: Chromogenic Assay Using p-Nitrophenyl-β-D-mannopyranoside (pNP-β-Man)

This protocol outlines a standard method for determining beta-mannosidase activity in various biological samples.

Materials:

-

Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)

-

Enzyme Source (e.g., cell lysates, tissue homogenates, purified enzyme)

-

Stop Solution (e.g., 0.2 M sodium carbonate or 1 M glycine-NaOH, pH 10.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of pNP-β-Man (e.g., 10 mM) in the assay buffer.

-

Prepare the assay buffer and stop solution.

-

Prepare a series of p-nitrophenol standards (0-200 µM) in the assay buffer to generate a standard curve.

-

-

Sample Preparation:

-

Homogenize tissues or lyse cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzyme.

-

Determine the total protein concentration of the sample for normalization of enzyme activity.

-

-

Assay Reaction:

-

In a 96-well microplate, add 50 µL of the sample (or purified enzyme) to each well.

-

Include a blank for each sample containing the sample and assay buffer but no substrate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pNP-β-Man substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time may need to be optimized based on the enzyme activity in the samples.

-

-

Termination and Measurement:

-

Stop the reaction by adding 100 µL of the stop solution to each well. The solution should turn yellow in the presence of p-nitrophenol.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the corresponding samples.

-

Use the p-nitrophenol standard curve to determine the concentration of p-nitrophenol produced in each reaction.

-

Calculate the beta-mannosidase activity, typically expressed as nmol of p-nitrophenol released per minute per mg of protein.

-

Protocol 2: Fluorogenic Assay Using 4-Methylumbelliferyl-β-D-mannopyranoside (4MU-β-Man)

This highly sensitive protocol is ideal for samples with low beta-mannosidase activity.[14]

Materials:

-

4-Methylumbelliferyl-β-D-mannopyranoside (4MU-β-Man)[12][13]

-

Assay Buffer (e.g., 0.1 M sodium citrate buffer, pH 4.5)

-

Enzyme Source (e.g., dried blood spots, fibroblasts, leukocytes)[3]

-

Stop Solution (e.g., 0.5 M sodium carbonate-bicarbonate buffer, pH 10.7)

-

96-well black microplate (for fluorescence measurements)

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~445 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 4MU-β-Man (e.g., 2 mM) in a suitable solvent like DMSO and then dilute in assay buffer to the working concentration.

-

Prepare the assay buffer and stop solution.

-

Prepare a series of 4-methylumbelliferone (4MU) standards (0-10 µM) in the assay buffer to generate a standard curve.

-

-

Sample Preparation:

-

Prepare samples as described in Protocol 1. For dried blood spots, a small punch is typically used and incubated directly in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well black microplate, add 20 µL of the sample.

-

Include a blank for each sample.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Start the reaction by adding 20 µL of the 4MU-β-Man substrate solution.

-

Incubate at 37°C for 20-60 minutes, protected from light.[14]

-

-

Termination and Measurement:

-

Stop the reaction by adding 200 µL of the stop solution.

-

Measure the fluorescence at Ex/Em = 360/445 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from the sample readings.

-

Use the 4MU standard curve to calculate the amount of 4MU produced.

-

Calculate the enzyme activity, typically expressed as nmol of 4MU released per hour per mg of protein.

-

Data Presentation and Interpretation

Substrate Comparison

| Substrate | Assay Type | Detection Wavelength | Sensitivity | Advantages | Disadvantages |

| p-Nitrophenyl-β-D-mannopyranoside (pNP-β-Man) | Chromogenic | ~405 nm | Lower | Cost-effective, simple | Less sensitive, potential for interference from colored compounds |

| 4-Methylumbelliferyl-β-D-mannopyranoside (4MU-β-Man) | Fluorogenic | Ex: ~360 nm / Em: ~445 nm | Higher | High sensitivity, suitable for low-activity samples | Higher cost, potential for light sensitivity |

Enzyme Kinetics: Determination of Km and Vmax

To characterize the kinetic properties of beta-mannosidase, it is essential to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[16] This is achieved by measuring the initial reaction rates at varying substrate concentrations.

Experimental Workflow for Kinetic Analysis:

-

Perform the chosen assay (chromogenic or fluorogenic) with a range of substrate concentrations, ensuring the enzyme concentration remains constant.

-

Measure the initial reaction velocity (v) for each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[17] Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).[17]

A lower Km value indicates a higher affinity of the enzyme for its substrate.[16]

Visualization of Experimental Workflows

Caption: General workflow for a beta-mannosidase activity assay.

Caption: Principle of the chromogenic beta-mannosidase assay.

Troubleshooting and Best Practices

-

High Background: Ensure the stop solution is effective and that there is no non-enzymatic hydrolysis of the substrate. Running a substrate-only blank can help identify this issue.

-

Low Signal: Optimize incubation time, enzyme concentration, and buffer pH. For low-activity samples, consider using the more sensitive fluorogenic assay.

-

Sample Interference: Some compounds in biological samples can interfere with absorbance or fluorescence readings. Include appropriate controls, such as a sample blank without substrate, to account for this.

-

Enzyme Instability: Keep enzyme samples on ice and use them promptly after preparation. Avoid repeated freeze-thaw cycles.

Conclusion

The functional assays described in these application notes provide robust and reliable methods for the quantification of beta-mannosidase activity. The choice between a chromogenic and a fluorogenic assay will depend on the specific requirements of the experiment, including the expected enzyme activity and the available instrumentation. By following these detailed protocols and considering the key aspects of experimental design and data interpretation, researchers can obtain accurate and reproducible results, advancing our understanding of beta-mannosidase in health and disease.

References

-

A Fluorogenic Disaccharide Substrate for α-Mannosidases Enables High-Throughput Screening and Identification of an Inhibitor of the GH92 Virulence Factor from Streptococcus pneumoniae. ResearchGate. [Link]

-

Beta-mannosidosis: Beta-mannosidase Enzyme Analysis. Greenwood Genetic Center. [Link]

-

Beta-mannosidosis. Wikipedia. [Link]

-

A Fluorogenic Disaccharide Substrate for α-Mannosidases Enables High-Throughput Screening and Identification of an Inhibitor of the GH92 Virulence Factor from Streptococcus pneumoniae. PubMed. [Link]

-

Human Beta-mannosidase (MANBA) ELISA Kit. Assay Genie. [Link]

-

Beta-mannosidosis: Symptoms and Challenges Explained. The Lost Enzyme Project. [Link]

-

Beta-Mannosidosis (MANBA Single Gene Test). Fulgent Genetics. [Link]

-

Beta-Mannosidase. Nicklaus Children's Hospital. [Link]

-

Kinetic parameters of free and immobilised endo-1,4-β-mannanase with... ResearchGate. [Link]

- Fluorogenic glycosidase substrate and associated detection method.

-

[Determination of beta-mannanase activity by viscosimetric and spectrophotometric methods]. PubMed. [Link]

-

b-Mannosidase activity and other lysosomal enzyme activity assay. ResearchGate. [Link]

-

Expanding the Phenotype Spectrum of β-Mannosidosis. PMC. [Link]

-

Screening, statistical optimized production, and application of β‐mannanase from some newly isolated fungi. PMC. [Link]

-

Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases. PubMed. [Link]

-

Test Definition: MANN. Mayo Clinic Laboratories. [Link]

-

Lecture 13 Determination of Km and Vmax. University of Utah. [Link]

-

Enzymatic β-Mannosylation of Phenylethanoid Alcohols. MDPI. [Link]

-

Measurement of caprine plasma beta-mannosidase with a p-nitrophenyl substrate. PubMed. [Link]

-

Mannose production by beta-mannosidase from Micromonospora sp. TISTR 1553. ThaiJO. [Link]

-

MAN2B1 Assay Kit. Enfanos. [Link]

-

Synthesis of Broad-Specificity Activity-Based Probes for Exo-β-Mannosidases. White Rose Research Online. [Link]

-

Preparation of a new chromogenic substrate to assay for beta-galactanases that hydrolyse type II arabino-3,6-galactans. PubMed. [Link]

-

Chromogenic activity assays. haemnet.com. [Link]

-

Microbial β-mannosidases and their industrial applications. PubMed. [Link]

Sources

- 1. β-Mannosidase - Creative Enzymes [creative-enzymes.com]

- 2. Beta-mannosidosis - Wikipedia [en.wikipedia.org]

- 3. Beta-mannosidosis: Beta-mannosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 4. assaygenie.com [assaygenie.com]

- 5. thelostenzymeproject.org [thelostenzymeproject.org]

- 6. goldbio.com [goldbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. agscientific.com [agscientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 11. Fluorogenic Substrates | CymitQuimica [cymitquimica.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. goldbio.com [goldbio.com]

- 14. content.abcam.com [content.abcam.com]

- 15. AffiASSAY® Beta-Mannosidase Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]

- 16. jascoinc.com [jascoinc.com]

- 17. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

Application Note: Stereoselective Synthesis of β-Mannosides via the Sulfoxide Method

Introduction: The Challenge of the β-Mannosidic Linkage

The stereoselective synthesis of the β-mannosidic linkage is a significant and persistent challenge in carbohydrate chemistry.[1][2][3] These 1,2-cis glycosidic bonds are integral components of numerous biologically important glycoconjugates, including N-linked glycans and bacterial polysaccharides.[3][4][5] The difficulty in their synthesis arises from both thermodynamic and kinetic factors. The anomeric effect thermodynamically favors the formation of the α-anomer, while the axial orientation of the C2 substituent in mannosyl donors sterically hinders the β-face attack by a nucleophile.[3] Consequently, standard glycosylation methods predominantly yield the undesired α-glycoside.[2]

Over the years, several strategies have been developed to overcome this hurdle, including C2 inversion of a β-glucoside, intramolecular aglycone delivery (IAD), and the use of conformationally rigid donors.[3][6][7] Among the most robust and widely adopted methods for direct β-mannosylation is the use of sulfoxide glycosyl donors, a strategy pioneered and extensively developed by Crich.[1] This application note provides a detailed overview of the mechanism, key experimental considerations, and step-by-step protocols for the successful synthesis of β-mannosides using the sulfoxide method.

The Sulfoxide Method: Mechanism and Key Principles

The Crich β-mannosylation strategy relies on the activation of a mannosyl sulfoxide donor with trifluoromethanesulfonic anhydride (Tf₂O) at low temperatures.[1][8] This method's success hinges on a "pre-activation" protocol, where the reactive intermediate is formed before the introduction of the glycosyl acceptor.

Mechanistic Pathway

The reaction proceeds through a well-defined mechanistic pathway that has been extensively studied, including through low-temperature NMR spectroscopy.[1][8][9]

-

Activation of the Sulfoxide Donor: The mannosyl sulfoxide donor, typically an α-anomer, is activated by Tf₂O in the presence of a non-nucleophilic, sterically hindered base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[1][2] This activation step forms a putative sulfonium triflate species.[10]

-

Formation of the α-Glycosyl Triflate: At low temperatures (typically -78 °C), this intermediate collapses to form a covalent α-glycosyl triflate.[2][6][8][9] This species is the key reactive intermediate responsible for the high stereoselectivity of the reaction.

-

Sₙ2-like Displacement: The glycosyl acceptor (an alcohol) is then added to the reaction mixture. It attacks the anomeric center of the α-glycosyl triflate from the β-face in an Sₙ2-like displacement, leading to the inversion of configuration and the formation of the desired β-mannoside.[2][6]

The diagram below illustrates the proposed mechanistic pathway for the sulfoxide-mediated β-mannosylation.